1,3-Dimethyl-2-phenylhexahydropyrimidine
Description
Properties
CAS No. |
57648-64-3 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenyl-1,3-diazinane |
InChI |
InChI=1S/C12H18N2/c1-13-9-6-10-14(2)12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
WFRXDHZBBJDRIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dimethyl 2 Phenylhexahydropyrimidine
Condensation Reactions for Hexahydropyrimidine (B1621009) Ring Formation
The core structure of 1,3-dimethyl-2-phenylhexahydropyrimidine is the hexahydropyrimidine ring. Its formation is typically achieved through condensation reactions, a fundamental strategy in organic synthesis for the construction of cyclic molecules.
Aminal Formation through Diamine-Aldehyde Condensation
The primary and most direct route to this compound involves the condensation of a suitable diamine with an aldehyde. Specifically, the reaction between N,N'-dimethyl-1,3-propanediamine and benzaldehyde (B42025) leads to the formation of the desired hexahydropyrimidine ring structure. chemicalbook.com This type of reaction, where a diamine reacts with an aldehyde, results in the formation of a cyclic aminal. Aminals are functional groups characterized by two amine groups attached to the same carbon atom. In this case, the intramolecular condensation forms the stable six-membered hexahydropyrimidine ring.
The general reaction can be depicted as follows:
N,N'-dimethyl-1,3-propanediamine + Benzaldehyde → this compound + Water
This condensation is a reversible reaction, and often, measures are taken to drive the equilibrium towards the product side, typically by removing the water formed during the reaction.
Application of Activated Molecular Sieves in Synthesis
To enhance the efficiency of the condensation reaction and favor the formation of the hexahydropyrimidine product, drying agents are often employed. sigmaaldrich.com Activated molecular sieves are highly effective in this role. sigmaaldrich.combohrium.com These are crystalline aluminosilicates with a uniform pore size that can selectively adsorb small molecules, such as water, from a reaction mixture. sigmaaldrich.comwikipedia.orgrochester.edu
By adding activated molecular sieves, typically 3Å or 4Å, to the reaction of N,N'-dimethyl-1,3-propanediamine and benzaldehyde, the water generated is continuously removed. sigmaaldrich.comwikipedia.org This sequestration of water shifts the reaction equilibrium to the right, in accordance with Le Chatelier's principle, leading to a higher yield of this compound. sigmaaldrich.com The use of molecular sieves is a common and mild method that avoids the need for azeotropic distillation or other more aggressive dehydration techniques. bohrium.comrochester.edu
| Molecular Sieve Type | Typical Application in Condensation Reactions |
| 3Å | Drying of polar liquids like ethanol (B145695) and methanol; dehydration of unsaturated hydrocarbon streams. sigmaaldrich.comrochester.edu |
| 4Å | General purpose drying agent for both polar and nonpolar media; static dehydration in closed systems. sigmaaldrich.comwikipedia.org |
| 5Å | Separation of normal paraffins from branched-chain and cyclic hydrocarbons. |
| 13X (10Å) | Removal of water and carbon dioxide in gas purification. rochester.edu |
Cu(II) Catalyzed Condensation Reactions for Aminal Synthesis
While the direct condensation is often effective, certain catalytic methods can be employed to facilitate aminal synthesis. Copper(II) salts have been investigated as catalysts in various condensation reactions leading to nitrogen-containing heterocycles. organic-chemistry.orgrsc.org For the synthesis of related 2-substituted benzimidazoles, which share a similar N-C-N linkage, copper(II)-catalyzed oxidative cross-coupling reactions have been successfully utilized. organic-chemistry.org In these reactions, a copper catalyst, such as copper(II) acetate, promotes the formation of the aminal-like structure through a series of steps that can include C-H functionalization and cyclization. organic-chemistry.org Although direct evidence for Cu(II) catalysis in the specific synthesis of this compound is not extensively documented in the provided context, the principle of using transition metal catalysts to facilitate the formation of C-N bonds in similar heterocyclic systems is well-established. nih.gov
Precursor Synthesis and Starting Materials
The successful synthesis of the target compound is critically dependent on the availability and purity of its precursors. The key starting materials are a specifically substituted diamine and an aromatic aldehyde.
N-Aryl-N'-alkyl- (or aryl)-1,3-propanediamines as Key Intermediates
The diamine precursor for the synthesis of this compound is N,N'-dimethyl-1,3-propanediamine. wikipedia.orgnih.govsigmaaldrich.com This symmetrically substituted diamine provides the nitrogen atoms and the three-carbon backbone of the hexahydropyrimidine ring. The synthesis of such diamines can be achieved through various routes. One common industrial method involves the reaction of dimethylamine (B145610) with acrylonitrile (B1666552) to produce dimethylaminopropionitrile, which is then hydrogenated, often using a Raney-Ni catalyst, to yield N,N-dimethyl-1,3-propanediamine. google.comresearchgate.net More generally, the synthesis of N-aryl-N'-alkyl-1,3-propanediamines can be accomplished by the acid hydrolysis of N-aryl-N'-acylalkylenediamines. researchgate.net Palladium-catalyzed arylation of primary amines is another versatile method for preparing unsymmetrical alkyldiarylamines and could be adapted for related diamine syntheses. cmu.edu
| Precursor | IUPAC Name | CAS Number |
| N,N'-dimethyl-1,3-propanediamine | N1,N3-Dimethylpropane-1,3-diamine | 111-33-1 wikipedia.org |
Aromatic Aldehydes in 2-Substitution
The substituent at the 2-position of the hexahydropyrimidine ring is determined by the aldehyde used in the condensation reaction. For this compound, the required starting material is benzaldehyde. Aromatic aldehydes are a fundamental class of organic compounds and are widely available. mit.edu They can be synthesized through various methods, including the oxidation of the corresponding primary alcohols or the formylation of aromatic rings. researchgate.net A desaturative approach from saturated precursors has also been developed, offering an alternative route to substituted aromatic aldehydes. nih.gov The choice of a specific aromatic aldehyde allows for the introduction of a wide range of substituents at the 2-position of the hexahydropyrimidine ring, making this synthetic route highly versatile for creating a library of analogous compounds. mdpi.com
| Starting Material | IUPAC Name | Function in Synthesis |
| Benzaldehyde | Benzaldehyde | Provides the phenyl group at the 2-position of the hexahydropyrimidine ring. |
Optimization of Reaction Conditions
The optimization of reaction conditions is a critical step in the synthesis of hexahydropyrimidines to ensure high yields and purity. The key parameters that are typically investigated include the choice of solvent, reaction temperature, and the duration of the reaction.
The choice of solvent can significantly influence the rate and outcome of the condensation reaction between a diamine and an aldehyde. A range of solvents can be employed, and their effects are often evaluated to find the optimal medium for the reaction. For the synthesis of related N-arylhexahydropyrimidines, reactions involving formaldehyde (B43269) have been successfully carried out in hydroalcoholic solutions. researchgate.net
In broader studies of condensation reactions for the formation of heterocyclic compounds, various solvents have been tested. For instance, in related syntheses, solvents such as water, ethanol, acetonitrile, and mixtures like ethanol/water have been evaluated. nih.gov The polarity and protic or aprotic nature of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the reaction rate. For some condensation reactions leading to heterocyclic systems, water has been found to be a highly effective solvent. nih.govresearchgate.net In the case of the synthesis of N-arylhexahydropyrimidines from aromatic aldehydes, the use of activated molecular sieves is often required, suggesting that anhydrous conditions in a suitable organic solvent are preferable for these specific reactions. researchgate.net
Table 1: Hypothetical Solvent Screening for the Synthesis of this compound This table is illustrative and based on general principles of solvent optimization for similar reactions.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 12 | 65 |
| 2 | Methanol | Reflux | 12 | 60 |
| 3 | Acetonitrile | Reflux | 12 | 70 |
| 4 | Toluene | Reflux | 12 | 75 |
| 5 | Dichloromethane | Reflux | 12 | 55 |
| 6 | Water | Reflux | 12 | 40 |
| 7 | Ethanol/Water (1:1) | Reflux | 12 | 50 |
Temperature and reaction time are interdependent parameters that must be carefully controlled to optimize the synthesis of this compound. The reaction temperature affects the rate of the reaction, with higher temperatures generally leading to faster reaction times. However, excessively high temperatures can also promote the formation of side products or lead to the decomposition of the reactants or the desired product.
For the synthesis of related N-arylhexahydropyrimidines, reactions with formaldehyde are typically conducted at room temperature. researchgate.net However, condensations with aromatic aldehydes may require heating. researchgate.net The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. The reaction is considered complete when the starting materials have been consumed.
In optimization studies for other heterocyclic syntheses, a range of temperatures has been explored. researchgate.net It is common to start the reaction at room temperature and then gradually increase the temperature to reflux if the reaction is slow. The optimal reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions.
Table 2: Hypothetical Temperature and Time Optimization for the Synthesis of this compound in Toluene This table is illustrative and based on general principles of reaction optimization.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 30 |
| 2 | 50 | 18 | 55 |
| 3 | 80 | 12 | 70 |
| 4 | Reflux (~111) | 8 | 78 |
| 5 | Reflux (~111) | 12 | 75 |
Purification Techniques (e.g., recrystallization, column chromatography)
After the synthesis of this compound, the crude product typically requires purification to remove unreacted starting materials, by-products, and any residual solvent. The most common purification techniques for this class of compounds are recrystallization and column chromatography.
Recrystallization is a technique used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related pyrimidine (B1678525) derivatives, ethanol has been used as a recrystallization solvent. researchgate.net
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of N-arylhexahydropyrimidines, column chromatography using silica (B1680970) gel as the stationary phase has been reported to be effective. researchgate.net The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The selection of the eluent system is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC).
Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethyl 2 Phenylhexahydropyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental to the structural determination of 1,3-dimethyl-2-phenylhexahydropyrimidine. By analyzing the chemical shifts, coupling constants, and through-space interactions, a definitive three-dimensional structure can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atom environments within this compound. The presence of a phenyl group and two methyl groups, in addition to the hexahydropyrimidine (B1621009) ring protons, results in a complex but interpretable spectrum.
In a related series of N-arylhexahydropyrimidines, the introduction of a 2-aryl substituent has been shown to favor a conformation where the aryl group occupies an equatorial position to minimize steric hindrance. researchgate.net This conformational preference significantly influences the chemical shifts and coupling constants of the ring protons.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, typically in the aromatic region (δ 7.0-8.0 ppm). The two N-methyl groups would likely appear as sharp singlets, although their chemical shifts may differ depending on their magnetic environments. The protons on the hexahydropyrimidine ring at positions 4, 5, and 6 will exhibit more complex splitting patterns due to geminal and vicinal coupling.
The differential assignment of axial and equatorial protons is crucial for conformational analysis. researchgate.net Generally, axial protons resonate at a higher field (lower δ value) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons also provide valuable stereochemical information. For instance, a large trans-diaxial coupling (³J_ax-ax) is typically observed, while smaller axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are expected.
A hypothetical ¹H NMR data table for this compound is presented below, based on established principles for similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20-7.40 | m | - |
| H-2 (benzylic) | ~4.50 | s | - |
| H-4ax, H-6ax | ~2.50 | ddd | J ≈ 12 (gem), 12 (ax-ax), 4 (ax-eq) |
| H-4eq, H-6eq | ~3.00 | ddd | J ≈ 12 (gem), 4 (eq-ax), 3 (eq-eq) |
| H-5ax | ~1.50 | m | - |
| H-5eq | ~1.90 | m | - |
| N-CH₃ | 2.30, 2.35 | s | - |
Note: This is a representative table. Actual values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show signals for the phenyl carbons, with the ipso-carbon (the carbon attached to the pyrimidine (B1678525) ring) appearing at a different chemical shift from the ortho, meta, and para carbons. The benzylic carbon (C-2) will be in the range of δ 60-80 ppm. The carbons of the hexahydropyrimidine ring (C-4, C-5, and C-6) and the N-methyl carbons will also have characteristic chemical shifts.
A representative ¹³C NMR data table is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | ~140 |
| Phenyl (o, m, p-C) | 127-129 |
| C-2 | ~75 |
| C-4, C-6 | ~50 |
| C-5 | ~25 |
| N-CH₃ | ~40 |
Note: This is a representative table. Actual values may vary based on solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to further elucidate the stereochemistry of this compound, two-dimensional (2D) NMR experiments are invaluable.
COSY is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled to each other. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the hexahydropyrimidine ring, for example, showing correlations between H-4, H-5, and H-6 protons.
NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY can confirm the equatorial orientation of the phenyl group at C-2 by showing a spatial correlation between the benzylic proton (H-2) and the axial protons at C-4 and C-6. Furthermore, it can be used to confirm the orientation of the N-methyl groups. For instance, an axial N-methyl group would show a NOE correlation to other axial protons on the same side of the ring. researchgate.net
HSQC is a heteronuclear correlation experiment that maps the correlation between protons and the carbon atoms to which they are directly attached. This experiment is essential for the definitive assignment of the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals from the ¹H NMR spectrum. For this compound, HSQC would show cross-peaks connecting each proton signal of the pyrimidine ring and the methyl groups to their respective carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to identify long-range (typically 2- and 3-bond) correlations between heteronuclei, most commonly ¹H and ¹³C. libretexts.org This is crucial for establishing the connectivity between different spin systems separated by quaternary carbons or heteroatoms, which is the case in this compound. columbia.edu
In the HMBC spectrum of this compound, key correlations would be expected that unambiguously confirm the placement of the substituents on the hexahydropyrimidine ring. The proton at the C2 position (H2) would show a three-bond correlation to the ipso-carbon of the phenyl ring and two-bond correlations to the C4 and C6 carbons of the hexahydropyrimidine ring. researchgate.net Furthermore, the protons of the N-methyl groups would exhibit three-bond correlations to the C4 and C6 carbons, respectively, and a two-bond correlation to the nitrogen-bearing carbon. The aromatic protons of the phenyl group would show two- and three-bond correlations to the carbons within the ring and a key three-bond correlation back to the C2 carbon of the pyrimidine ring, confirming the link between the two moieties. The absence of a cross-peak does not definitively rule out a correlation, as its intensity is dependent on the J-coupling constant, which can be near zero for certain dihedral angles. columbia.edu
Table 1: Predicted HMBC Correlations for this compound
| Proton(s) | Correlating Carbon(s) (²JCH) | Correlating Carbon(s) (³JCH) |
| H2 (methine) | C4, C6, C(ipso-phenyl) | C5, C(ortho-phenyl) |
| H4, H6 (axial/equatorial) | C5, N-CH₃ | C2, C(other methylene) |
| H5 (axial/equatorial) | C4, C6 | - |
| N-CH₃ | C(N-CH₃) | C4, C6 |
| H(ortho-phenyl) | C(meta-phenyl) | C2, C(para-phenyl) |
| H(meta-phenyl) | C(ortho-phenyl), C(para-phenyl) | C(ipso-phenyl) |
| H(para-phenyl) | C(meta-phenyl) | C(ortho-phenyl) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural components.
The presence of the phenyl group would be confirmed by several features: C-H stretching vibrations from the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region. The aliphatic portions of the molecule, including the hexahydropyrimidine ring and the methyl groups, would produce C-H stretching bands just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range). libretexts.org The C-N stretching vibrations of the tertiary amine functionalities are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2950 - 2850 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak (multiple bands) |
| C-H Bend | Aliphatic (CH₂, CH₃) | 1470 - 1365 | Medium |
| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium to Weak |
| C-H Out-of-Plane Bend | Monosubstituted Benzene (B151609) | 770-730 and 710-690 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₁₈N₂), the molecular weight is 190.29 g/mol . The molecular ion peak [M]⁺ would therefore be observed at m/z 190.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for N-alkyl compounds is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z 175. Another likely fragmentation is the loss of the phenyl group (•C₆H₅), resulting in a fragment at m/z 113. Cleavage of the hexahydropyrimidine ring can also occur. For instance, a retro-Diels-Alder type fragmentation is possible, or cleavage adjacent to the nitrogen atoms. The tropylium (B1234903) ion at m/z 91 is a common fragment for compounds containing a benzyl (B1604629) moiety, which could form after rearrangement.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure | Description |
| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 175 | [M - CH₃]⁺ | Loss of a methyl group |
| 113 | [M - C₆H₅]⁺ | Loss of the phenyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for detecting chromophores, which are typically conjugated systems. In this compound, the phenyl group acts as the primary chromophore.
The UV-Vis spectrum is expected to show absorptions characteristic of a monosubstituted benzene ring. Typically, two main absorption bands are observed for such systems, which arise from π → π* transitions. The more intense band (the E2-band) is expected around 200-210 nm, while a weaker, fine-structured band (the B-band) is anticipated around 250-270 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the substitution on the ring. The saturated hexahydropyrimidine ring itself does not absorb significantly in the UV-Vis region.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Chromophore | Predicted λmax (nm) |
| π → π* (E2-band) | Phenyl Ring | ~205 |
| π → π* (B-band) | Phenyl Ring | ~255 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details for this compound.
Based on studies of related hexahydropyrimidine systems, the six-membered heterocyclic ring is expected to adopt a stable chair conformation. rsc.org In this conformation, substituents can occupy either axial or equatorial positions. To minimize steric strain (1,3-diaxial interactions), the bulky phenyl group at the C2 position would strongly prefer to be in the equatorial orientation. researchgate.net The two N-methyl groups would also likely adopt equatorial or pseudo-equatorial positions to reduce steric hindrance with each other and with the ring protons. The crystal packing would be influenced by weak intermolecular forces such as van der Waals interactions and potentially C-H···π interactions involving the phenyl rings of adjacent molecules. urfu.ru
Electron Spin Resonance (ESR) Spectroscopy (where applicable for derivatives)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.
The parent compound, this compound, is a diamagnetic, closed-shell molecule with no unpaired electrons. Therefore, it is ESR-silent and this technique is not applicable for its direct characterization. However, ESR spectroscopy would be an indispensable tool for studying paramagnetic derivatives of this compound. For example, if the compound were to be oxidized to form a radical cation, or if a nitroxide spin label were incorporated into its structure, ESR spectroscopy could provide detailed information about the electronic environment and distribution of the unpaired electron within the molecular framework.
Conformational Analysis and Stereochemical Considerations
Ring Reversal and N-Inversion Dynamics in Hexahydropyrimidines
The hexahydropyrimidine (B1621009) ring is not static; it undergoes rapid conformational changes at room temperature. The two primary dynamic processes are ring reversal and nitrogen inversion. Ring reversal involves the interconversion between two chair conformations, while nitrogen inversion refers to the rapid oscillation of the nitrogen atom's lone pair of electrons through the plane of its substituents.
In unsubstituted or simple N,N'-dialkylhexahydropyrimidines, these processes are typically fast on the NMR timescale. researchgate.netrsc.org This rapid interconversion leads to the observation of time-averaged signals in the NMR spectrum, where the distinct signals for axial and equatorial protons on the ring carbons become isochronous, or chemically equivalent. researchgate.net For instance, studies on NN′-dimethyl- and NN′-diethyl-hexahydropyrimidine have allowed for the measurement of the free energies of activation for ring inversion through temperature-dependent proton magnetic resonance spectroscopy. rsc.org
Influence of the 2-Phenyl Substituent on Conformational Equilibrium
The introduction of a bulky substituent at the C2 position, such as a phenyl group, significantly alters the conformational equilibrium. The steric hindrance imposed by the phenyl group disfavors the conformation where it occupies an axial position.
Research on 2-aryl substituted hexahydropyrimidines consistently shows that the ring reversal equilibrium is heavily shifted towards the conformation where the 2-aryl group occupies the equatorial position. researchgate.netnih.gov This preference minimizes unfavorable steric interactions (1,3-diaxial interactions) with the axial protons or substituents at the C4 and C6 positions of the ring. This conformational locking effect slows down the ring inversion process sufficiently so that distinct axial and equatorial protons can often be observed at room temperature by NMR spectroscopy. researchgate.net In the related compound 2-phenyl-2-(pyridin-2-yl)hexahydropyrimidine, X-ray crystallography confirms that the phenyl ring adopts an equatorial position in the solid state. nih.gov
Application of NMR Techniques in Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for investigating the conformational dynamics and stereochemistry of hexahydropyrimidines in solution. nih.govauremn.org.brnih.gov By analyzing various NMR parameters, it is possible to deduce detailed information about the three-dimensional structure of the molecule. researchgate.netnih.gov
The magnitude of the spin-spin coupling constant (J-value) between adjacent protons (vicinal coupling, ³JHH) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. numberanalytics.comlibretexts.org This dependence is a cornerstone of conformational analysis.
Large Coupling Constants: A large vicinal coupling constant (typically 8-13 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle), which occurs between two axial protons (³Jₐₐ) in a chair conformation.
Small Coupling Constants: Small coupling constants (typically 1-5 Hz) are observed for axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) proton interactions, which have gauche relationships (dihedral angles of approximately 60°). acs.org
By measuring the coupling constants for the protons on the C4, C5, and C6 positions of the hexahydropyrimidine ring, a differential assignment of axial and equatorial protons can be made, confirming the chair conformation and the equatorial preference of the 2-phenyl group. researchgate.netnih.gov
Table 1: Representative Vicinal Proton-Proton Coupling Constants (³JHH) for Conformational Analysis
| Interaction Type | Typical Dihedral Angle (°) | Expected Coupling Constant Range (Hz) |
|---|---|---|
| axial-axial (ax,ax) | ~180 | 8 - 13 |
| axial-equatorial (ax,eq) | ~60 | 1 - 5 |
| equatorial-equatorial (eq,eq) | ~60 | 1 - 5 |
The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. libretexts.orgnih.gov In 1,3-Dimethyl-2-phenylhexahydropyrimidine, several factors influence the chemical shifts of the ring protons and methyl groups.
Anisotropic Effect of the Phenyl Ring: The magnetically anisotropic nature of the phenyl group creates distinct shielding and deshielding zones. Protons located in the shielding cone (above and below the plane of the ring) will resonate at a higher field (lower ppm), while those in the deshielding zone (in the plane of the ring) will be shifted downfield (higher ppm). The equatorial orientation of the phenyl group places certain ring protons in these zones, affecting their chemical shifts.
Nitrogen Lone Pair Orientation: The orientation of the nitrogen lone pairs has a significant impact on the chemical shifts of adjacent protons. Protons that are anti-periplanar to a nitrogen lone pair are known to be shielded and appear at a higher field compared to those that are not. researchgate.net
General Trends: Typically, in a chair conformation, axial protons are more shielded and resonate at a higher field (lower ppm value) than their geminal equatorial counterparts. acs.orgyoutube.com This is a reliable rule for cyclohexane (B81311) systems and often applies to hexahydropyrimidines, though it can be influenced by other factors. researchgate.net
The differential assignment of axial and equatorial hydrogens in 2-aryl substituted hexahydropyrimidines is therefore based on a combined analysis of both coupling constants and these predictable chemical shift variations. researchgate.net
Table 2: General Chemical Shift Trends for Ring Protons
| Proton Orientation | Typical Chemical Shift (Relative) | Influencing Factors |
|---|---|---|
| Axial | Upfield (Lower ppm) | Shielded environment, potential anti-periplanar relationship to N-lone pair |
| Equatorial | Downfield (Higher ppm) | Less shielded environment |
Nuclear Overhauser Effect (NOE) Studies
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that provides information about the through-space proximity of atoms, typically within a 5 Å radius. This is particularly useful for elucidating the stereochemistry and preferred conformations of molecules in solution.
For N-arylhexahydropyrimidines, including derivatives with a 2-aryl group like the phenyl substituent in this compound, NOE studies (NOESY) have been instrumental. Research on related N-aryl-N'-alkyl-1,3-propanediamines condensed with aromatic aldehydes has shown that the presence of a 2-aryl group significantly influences the conformational equilibrium of the hexahydropyrimidine ring. researchgate.net Specifically, these studies indicate a strong preference for conformations where the bulky 2-aryl substituent occupies an equatorial position to minimize steric strain. researchgate.net
In the case of this compound, NOE experiments would be expected to reveal key spatial relationships. For instance, irradiation of the protons of the C2-phenyl group should show an NOE enhancement to the equatorial protons on C4 and C6 of the hexahydropyrimidine ring if the phenyl group is indeed in the preferred equatorial orientation. Furthermore, NOE correlations between the N-methyl groups and adjacent axial or equatorial protons on the ring can definitively establish the orientation of the methyl groups. In a related compound, a NOESY spectrum was successfully used to confirm the axial orientation of an N-methyl group. researchgate.net
| Irradiated Protons | Expected NOE Correlations (for equatorial C2-phenyl) | Inferred Proximity |
| C2-Phenyl | H4eq, H6eq | Phenyl group is spatially close to the equatorial face of the ring. |
| N1-Methyl | H2ax, H6ax/eq | Orientation of the N1-methyl group relative to the ring protons. |
| N3-Methyl | H2ax, H4ax/eq | Orientation of the N3-methyl group relative to the ring protons. |
Dynamic Processes in Solution-State Conformations
Hexahydropyrimidine rings, similar to cyclohexanes, are not static but undergo dynamic processes, primarily chair-to-chair ring inversion. In solution, if the energy barrier to this inversion is low, the process is rapid on the NMR timescale at room temperature, resulting in averaged signals for the axial and equatorial protons.
For 1,3-disubstituted hexahydropyrimidines lacking a C2 substituent, fast ring reversal and nitrogen inversion are typically observed. researchgate.net However, the introduction of a bulky substituent at the C2 position, such as a phenyl group, can significantly raise the energy barrier for ring inversion and shift the conformational equilibrium. The presence of the 2-aryl group tends to lock the ring into a conformation where this group is equatorial. researchgate.net
Dynamic NMR (DNMR) spectroscopy is the primary tool for investigating such processes. By recording NMR spectra at different temperatures, it is possible to slow down the ring inversion to the point where separate signals for the axial and equatorial protons of the non-equivalent conformers can be observed (the coalescence temperature). From this data, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing quantitative insight into the conformational flexibility of the molecule.
For this compound, it is anticipated that the chair-chair interconversion would be the most significant dynamic process. The equilibrium would heavily favor the conformer where the large phenyl group at C2 is in an equatorial position. The two N-methyl groups can exist in various axial/equatorial combinations, leading to different diastereomeric conformers with distinct energies. The relative populations of these conformers would be governed by the principles of steric hindrance, including 1,3-diaxial interactions.
Comparison of Solution and Solid-State Conformations
The conformation of a molecule can differ between the solution and solid states due to the influence of crystal packing forces in the solid state. psu.edu While solution-state conformations are determined by intramolecular non-bonded interactions and solvation effects, the solid-state structure is the result of optimizing intermolecular interactions to form a stable crystal lattice.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A comparison of the crystal structure with the conformation deduced from solution-state NMR studies, such as NOE and coupling constant analysis, provides a comprehensive understanding of the molecule's conformational landscape.
For many flexible six-membered rings, the conformation observed in the solid state often corresponds to the lowest energy conformer in solution. rsc.org However, it is not uncommon for a molecule to crystallize in a conformation that is a minor component in the solution-state equilibrium, or for crystal packing effects to induce a conformation that is not significantly populated in solution. researchgate.net
In the context of this compound, a solid-state X-ray crystal structure would provide precise bond lengths, bond angles, and torsional angles. This would definitively show the orientation of the phenyl and methyl substituents as either axial or equatorial. Comparing this solid-state structure to the solution-state conformational preferences inferred from NMR studies would reveal whether the dominant solution-phase conformer is maintained in the crystalline form. Given the strong steric preference for an equatorial C2-phenyl group, it is highly probable that this conformation would be observed in both the solution and solid states. However, without experimental X-ray crystallographic data for this specific compound, this remains a well-founded hypothesis based on studies of similar molecules.
Theoretical and Computational Studies
Quantum Chemical Calculations for Conformational Energy Landscapes
The conformational flexibility of the hexahydropyrimidine (B1621009) ring, along with the orientation of the phenyl and methyl substituents, gives rise to a complex potential energy surface for 1,3-dimethyl-2-phenylhexahydropyrimidine. Quantum chemical calculations are essential to map this landscape and identify the most stable conformers.
Studies on similar cyclic systems, such as 1-phenylpiperidin-4-one, have shown that the introduction of a phenyl group on a nitrogen atom can lead to the co-existence of multiple stable conformers, including chair and twist forms. For this compound, the chair conformation of the hexahydropyrimidine ring is generally expected to be the most stable. Within this chair conformation, the substituents can adopt either axial or equatorial positions. The relative energies of these different arrangements determine the conformational equilibrium. For instance, in related substituted piperidines, phenyl groups often favor an equatorial orientation to minimize steric hindrance.
The conformational energy landscape can be explored by systematically rotating the rotatable bonds and calculating the energy at each point. This process helps in identifying the global and local energy minima, which correspond to the stable and metastable conformers, respectively. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Molecular Modeling and Geometry Optimization
Molecular modeling and geometry optimization are fundamental computational procedures used to determine the three-dimensional structure of a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves starting with an initial guess of the molecular geometry and then using an algorithm to iteratively adjust the atomic coordinates to find a configuration with the lowest possible energy.
Various computational methods can be employed for geometry optimization, ranging from semi-empirical methods to more accurate ab initio and density functional theory (DFT) methods. The choice of method and basis set can influence the accuracy of the optimized geometry. For instance, the B3LYP functional with a 6-311G++(d,p) basis set has been successfully used for the geometry optimization of similar heterocyclic compounds.
The output of a geometry optimization calculation provides precise information about bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the bond lengths within the hexahydropyrimidine ring, the C-N and C-C bond lengths of the substituents, and the torsional angles that define the ring puckering and the orientation of the phenyl group.
Prediction of Molecular Interactions (e.g., hydrogen bonding, non-covalent interactions)
The molecular interactions of this compound are crucial for understanding its physical properties and how it interacts with other molecules. While this molecule does not have strong hydrogen bond donors, the nitrogen and oxygen atoms (if any functional groups were present) can act as hydrogen bond acceptors.
The primary non-covalent interactions for this compound would include:
van der Waals forces: These are ubiquitous interactions arising from temporary fluctuations in electron density.
Dipole-dipole interactions: The molecule possesses a permanent dipole moment due to the presence of heteroatoms, leading to these electrostatic interactions.
C-H···π interactions: The phenyl group can participate in interactions with C-H bonds of neighboring molecules. These interactions, though weak, can play a role in the stabilization of crystal structures.
π-π stacking: The phenyl rings of adjacent molecules can stack on top of each other, contributing to intermolecular adhesion.
Computational methods can be used to predict and quantify these interactions. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature of these bonds. The strength of these interactions can also be estimated, with typical hydrogen bonds ranging from 1 to 40 kcal/mol depending on their nature.
Computational Approaches for Molecular Structure Parameters
To approximate the molecular structure parameters of this compound, several computational methods have been developed. These methods vary in their level of theory and computational cost.
Extended Hückel Theory (EHT)
Extended Hückel Theory is a semi-empirical quantum mechanical method that is relatively simple and computationally fast. It considers all valence electrons and can be used to determine molecular orbitals and relative energies of different conformations. While not highly accurate for determining precise geometries, EHT is useful for gaining a qualitative understanding of the electronic structure and for generating initial molecular orbitals for more advanced calculations. The method calculates the total energy as a sum of the energies of each electron, without explicitly including electron-electron repulsion.
Complete Neglect of Differential Overlap (CNDO/2)
The Complete Neglect of Differential Overlap (CNDO) method, particularly the CNDO/2 parameterization, is another semi-empirical method that offers a more refined treatment than EHT by including some electron-electron repulsion terms. It is known to provide reasonable results for properties like partial atomic charges and molecular dipole moments. The CNDO/2 method solves the Hartree-Fock equations in an approximate manner, making it computationally less demanding than ab initio methods. This approach can be used to obtain insights into the electronic distribution within the this compound molecule.
Atomic Charge Distribution Calculations
Understanding the distribution of atomic charges within this compound is key to comprehending its reactivity and intermolecular interactions. Various computational schemes can be used to calculate atomic charges.
Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and those based on fitting the electrostatic potential (ESP) can be employed. The calculated charges depend on the method and basis set used. For instance, the nitrogen atoms in the hexahydropyrimidine ring are expected to carry a partial negative charge due to their higher electronegativity, while the attached carbon and hydrogen atoms will have partial positive charges. The phenyl group will also exhibit a characteristic charge distribution, influencing its interaction with other molecules. These charge distributions are instrumental in creating molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule.
In silico Methods for Ligand-Target Interactions (e.g., molecular docking methodology for structural binding predictions)
In silico methods, particularly molecular docking, are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. nih.gov This approach is instrumental in drug discovery and development for identifying and optimizing potential therapeutic agents. nih.govnih.gov The process involves creating three-dimensional models of both the ligand and the target protein and then computationally exploring the possible binding modes of the ligand within the active site of the protein. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity. researchgate.net
Detailed Research Findings
Recent research into the inhibition of the SARS-CoV-2 main protease (Mpro) has provided a wealth of data on the application of molecular docking to pyrimidine (B1678525) derivatives. In one such study, a series of diaryl pyrimidine derivatives were evaluated for their potential to inhibit the virus's entry into host cells by targeting the human angiotensin-converting enzyme 2 (hACE2) receptor. researchgate.net The binding affinities and interacting amino acid residues were determined through molecular docking simulations. researchgate.net
The results of these studies are often presented in data tables that summarize the key interactions and binding energies. For instance, the binding affinities of several diaryl pyrimidine derivatives with the hACE2-S protein complex were calculated and are presented below. researchgate.net
Table 1: Binding Affinities of Diaryl Pyrimidine Derivatives with hACE2-S Protein Complex
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues of hACE2 |
|---|---|---|
| AP-NP | -8.95 | LEU 391, PHE 390, LEU 73, TRP 69, PHE 40, ASP 350, ASN 394, ARG 393 |
| AP-Ph-4-I | -7.9 | PHE 40, ASP 350, TRP 349, ALA 348, ASP 382, TYR 385, PHE 390 |
| AP-3-OMe-Ph | -8.1 | PHE 40, TRP 349, ALA 348, ASP 382, TYR 385, ARG 393, PHE 390, ASP 350, GLY 352 |
| AP-4-Me-Ph | -8.1 | ALA 348, TRP 349, SER 47, SER 44, PHE 40, ASP 350, TYR 385, HIS 401, ASP 382 |
| AP-Ph-4-OMe | -7.8 | TYR 385, ASP 382, HIS 401, ALA 348, TRP 349, PHE 40, PHE 390, GLY 352, ARG 393 |
| AP-Ph-4-Br | -7.9 | PHE 40, TRP 349, ALA 348, ASP 350, ASP 382, TYR 385, PHE 390 |
| Chloroquine | -5.7 | TRP 69, PHE 40, ASN 394, ARG 393, PHE 390, LEU 391, ALA 99, LEU 100, LEU 73 |
Data sourced from a study on diaryl pyrimidine derivatives as potential COVID-19 drugs. researchgate.net
The stability of the ligand-protein complex is further investigated using molecular dynamics (MD) simulations. These simulations provide insights into the dynamic behavior of the complex over time, helping to validate the docking results. researchgate.net For example, the root-mean-square deviation (RMSD) of the protein-ligand complex is monitored over the simulation period. A stable RMSD trajectory suggests that the ligand remains well-accommodated within the binding site. researchgate.net
In another study focusing on SARS-CoV-2 Mpro inhibitors, a 1H-purine-2,6-dione derivative was identified as a promising candidate through a multi-step in silico approach that included molecular docking and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations. nih.gov The top-ranking compound demonstrated strong binding to the active site, forming several hydrogen bonds with key residues like GLY143, CYS145, and HIS164. nih.gov
The types of interactions observed in molecular docking studies are crucial for understanding the binding mechanism. These can include:
Hydrogen bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.gov
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein. nih.gov
π-π stacking: Attractive, noncovalent interactions between aromatic rings. nih.gov
π-sulfur interactions: Interactions between an aromatic ring and a sulfur-containing amino acid. nih.gov
These interactions are often visualized in 2D diagrams to clearly depict the binding mode of the ligand. nih.govnih.gov
Reactivity and Synthetic Utility of 1,3 Dimethyl 2 Phenylhexahydropyrimidine
Role as a Synthetic Intermediate (e.g., Aminal Reactivity)
1,3-Dimethyl-2-phenylhexahydropyrimidine serves as a valuable synthetic intermediate, primarily due to the inherent reactivity of its aminal linkage. Aminals are generally considered masked forms of aldehydes and can be utilized in various chemical transformations. The hexahydropyrimidine (B1621009) ring can act as a stable 1,6-dipole equivalent in certain reactions, providing an efficient route to construct different-sized diaza-heterocycles. acs.org
The reactivity of the aminal carbon is a key feature. It can be a precursor to iminium ions, which are highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to the application of related cyclic aminals in the C-H functionalization of peptides, where they serve as intermediates to introduce new substituents. nih.gov The phenyl group at the 2-position influences the stability and reactivity of the aminal, while the methyl groups on the nitrogen atoms affect its steric and electronic properties.
Transformation Reactions of the Hexahydropyrimidine Core
The hexahydropyrimidine core of this compound can undergo several types of transformation reactions, making it a versatile scaffold in organic synthesis.
The concept of 1,2- and 1,4-additions is most commonly associated with conjugated diene systems. libretexts.orglibretexts.orgchemistrysteps.comtransformationtutoring.comyoutube.com In the context of this compound, these terms would refer to the reaction of nucleophiles with an iminium ion intermediate derived from the hexahydropyrimidine. Formation of an endo-cyclic iminium ion from related N-alkyl piperidines allows for subsequent 1,2-addition of various carbon-based nucleophiles. nih.gov If a conjugated system were present, for instance, through further modification of the phenyl ring, the regioselectivity of nucleophilic attack could be directed to either the 1,2- or 1,4-position relative to the conjugated system. The product distribution between 1,2- and 1,4-addition is often dependent on reaction conditions such as temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. libretexts.orgchemistrysteps.comtransformationtutoring.com
Table 1: Factors Influencing 1,2- vs. 1,4-Addition Reactions
| Factor | Effect on 1,2-Addition (Kinetic Product) | Effect on 1,4-Addition (Thermodynamic Product) |
| Temperature | Favored at lower temperatures | Favored at higher temperatures |
| Reaction Time | Predominates with shorter reaction times | Becomes the major product with longer reaction times |
| Nucleophile | "Hard" nucleophiles tend to favor 1,2-addition | "Soft" nucleophiles tend to favor 1,4-addition |
| Steric Hindrance | May be favored if the 1,4-position is sterically hindered | May be disfavored if sterically hindered |
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. wikipedia.orglibretexts.org The hexahydropyrimidine ring itself is saturated and thus not a typical substrate for Diels-Alder reactions, which require a conjugated diene. wikipedia.orglibretexts.org However, the hexahydropyrimidine scaffold can be utilized in other types of cycloadditions. For example, copper-catalyzed formal [n + 1]/[n + 3] cycloadditions of diazo compounds with hexahydropyrimidines have been reported to synthesize various diaza-heterocycles. acs.org In these reactions, the hexahydropyrimidine acts as a stable 1,6-dipole. acs.org If the phenyl group at the 2-position were to be replaced by or modified to include a diene moiety, the resulting derivative could potentially participate in Diels-Alder reactions. The stereochemical outcome of such reactions is often governed by the Alder Endo Rule, which predicts the preferred orientation of the dienophile relative to the diene in the transition state. libretexts.org
While specific examples of this compound being used as an organocatalyst are not prevalent in the literature, the general structure of chiral diamines and their derivatives is a common motif in organocatalysis. Chiral diamines derived from hexahydropyrimidines could potentially be used to catalyze a variety of asymmetric transformations. For instance, they could act as ligands for metal catalysts or as chiral Brønsted bases. The field of organocatalysis has seen the use of ruthenium catalysts for the deuteration of amino acids, highlighting the diverse applications of catalytic systems. mdpi.com The development of pyridyl-functionalized phosphinines, which contain both hard and soft donor atoms, showcases the potential for creating novel coordination compounds with unique reactivity. nih.gov
Hydrolytic Stability and Decomposition Pathways
The stability of this compound is highly dependent on the pH of its environment. Like other cyclic aminals, it is generally stable in neutral to basic conditions. nih.gov However, in acidic aqueous media, it is susceptible to hydrolysis. nih.gov This decomposition is a reversible reaction that proceeds through protonation of one of the nitrogen atoms, followed by ring-opening to form an iminium ion and a corresponding amino alcohol, which can further hydrolyze to the parent diamine (N,N'-dimethyl-1,3-propanediamine) and benzaldehyde (B42025).
Studies on related cyclic aminals have shown that decomposition is rapid at a pH of 2, with significant hydrolysis occurring at pH 3. nih.gov The stability increases as the pH approaches neutral, with little to no decomposition observed at pH 6 and above. nih.gov The rate of hydrolysis is influenced by the conformational energy of the ring system and the pKa of the nitrogen atoms. nih.gov
Table 2: pH-Dependent Stability of Cyclic Aminals
| pH Level | Observed Stability/Decomposition |
| pH 2 | Rapid and complete decomposition |
| pH 3 | Significant hydrolysis (>50%) |
| pH 4-5 | Slow decomposition (<20% after 1 hour) |
| pH ≥ 6 | Generally stable, no significant hydrolysis |
Data is generalized from studies on cyclic aminals. nih.gov
Decomposition can also occur via oxidation. Oxidation of the aminal core can lead to the formation of quinazolinones or 3,4-dihydroquinazolines in related bicyclic systems. nih.gov
Derivatization at the 2-Position and N-Positions
Further functionalization of this compound can be achieved at the 2-position and the nitrogen atoms.
Derivatization at the 2-Position: The hydrogen atom at the 2-position is benzylic and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. This strategy is a common method for the α-functionalization of N-alkyl piperidines through an iminium ion intermediate. nih.gov
Derivatization at the N-Positions: The nitrogen atoms of the hexahydropyrimidine ring are nucleophilic and can react with electrophiles. While the existing methyl groups limit further N-alkylation, it is possible to synthesize analogs with different N-substituents. For instance, the synthesis of hexahydropyrimidines from 1,3-diamines and aldehydes or ketones allows for the introduction of various substituents on the nitrogen atoms from the outset. acs.org In cases where the nitrogen atoms are not fully substituted, reactions such as acylation with benzoyl chloride can be performed to introduce amide functionalities. researchgate.net
Structure Property Relationships and Derivatives of Hexahydropyrimidines
Influence of N-Substituents on Molecular Architecture
The substitution pattern on the nitrogen atoms of the hexahydropyrimidine (B1621009) ring significantly impacts its conformational preferences. In N,N'-dialkyl-substituted hexahydropyrimidines, the ring generally undergoes rapid reversal at room temperature, leading to an averaging of the signals in NMR spectroscopy. However, the nature of the N-substituents can shift this equilibrium.
For instance, in a series of N-aryl-N'-alkylhexahydropyrimidines, the presence of an aryl group introduces electronic effects that influence the nitrogen inversion barrier. chemicalbook.com Research on related N-arylhexahydropyrimidines has shown that while derivatives lacking a 2-substituent exhibit fast ring reversal and N-inversion, the introduction of bulky substituents can favor specific conformations. chemicalbook.com In the case of 1,3-disubstituted hexahydropyrimidines, the conformational free-energy differences between axial and equatorial N-alkyl groups are influenced by steric repulsions. For N-methyl groups, these energy differences are found to be slightly smaller than in corresponding N-alkylpiperidines. This is attributed to a repulsion between two axial lone electron pairs of approximately 0.3 kcal/mole.
Impact of 2-Substituent Variation (e.g., Aryl vs. Alkyl)
The introduction of a 2-aryl group, such as the phenyl group in 1,3-Dimethyl-2-phenylhexahydropyrimidine, has a profound effect on the conformational equilibrium of the ring. Spectroscopic studies, particularly ¹H NMR, have demonstrated that the presence of a 2-aryl substituent shifts the ring reversal equilibrium significantly towards a conformation where the 2-aryl group occupies an equatorial position. chemicalbook.com This preference is driven by the steric bulk of the aryl group, which seeks to minimize unfavorable 1,3-diaxial interactions with the axial protons on the ring. The differential assignment of axial and equatorial protons in these substituted hexahydropyrimidines can be determined based on their coupling constants and chemical shift values in the NMR spectrum. chemicalbook.com In contrast, a smaller alkyl group at the 2-position would exert less steric influence, potentially leading to a more dynamic equilibrium between different chair conformations.
| Substituent at C-2 | Predominant Conformation | Reference |
| Aryl (e.g., Phenyl) | Chair with equatorial 2-aryl group | chemicalbook.com |
| Alkyl | More dynamic equilibrium |
Analogues and Related Cyclic Amine/Amide Compounds
To further understand the structure-property relationships of this compound, it is insightful to examine related cyclic amine and amide compounds. These analogues, while differing in ring size or functional groups, provide a comparative basis for evaluating the impact of specific structural features.
Imidazolidinones (e.g., 1,3-Dimethyl-2-imidazolidinone)
1,3-Dimethyl-2-imidazolidinone (DMI) is a five-membered cyclic urea (B33335) that serves as a polar aprotic solvent. wikipedia.org Its high thermal and chemical stability, coupled with its excellent solvating power for both organic and inorganic compounds, makes it a valuable substitute for more hazardous solvents like HMPA. wikipedia.orgchemeurope.com The synthesis of DMI can be achieved through the reaction of 1,2-dimethylethylenediamine with phosgene (B1210022) or via a urea-based method. wikipedia.orgnih.gov
Table of Properties for 1,3-Dimethyl-2-imidazolidinone (DMI)
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀N₂O | wikipedia.org |
| Molar Mass | 114.1457 g/mol | wikipedia.org |
| Melting Point | 8.2 °C | wikipedia.orgchemeurope.com |
| Boiling Point | 225 °C | wikipedia.orgchemeurope.com |
| Flash Point | 120 °C | wikipedia.orgchemeurope.com |
| Appearance | Colorless liquid | wikipedia.org |
Piperidines (e.g., 1,3-Dimethyl-2-phenylpiperidin-4-one)
The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a common scaffold in medicinal chemistry. In the case of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, X-ray crystallography has revealed that the piperidine ring adopts a chair conformation. nih.govresearchgate.net In this conformation, the two phenyl rings and the methyl group are all oriented in equatorial positions to minimize steric strain. nih.govresearchgate.net The synthesis of such piperidones can be achieved through a Mannich-type condensation reaction. asianpubs.org The conformational analysis of related 3-alkyl-2,6-diarylpiperidin-4-one semicarbazones also suggests a preference for a chair conformation with equatorial substituents. asianpubs.org
Tetrahydropyrimidinones (e.g., 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, commonly known as DMPU, is a six-membered cyclic urea. It is widely used as a polar aprotic solvent and is considered a less toxic alternative to HMPA. chemicalbook.comwikipedia.org DMPU is effective in a variety of organic reactions, including N-alkylation of amines and O-alkylation of aldoses. chemicalbook.comsigmaaldrich.com Its properties, such as a high boiling point and miscibility with water, make it a versatile solvent in both laboratory and industrial settings. alkylamines.comchembk.com
Table of Properties for 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₂O | wikipedia.orgsigmaaldrich.comsigmaaldrich.com |
| Molar Mass | 128.17 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 146 °C at 44 mmHg | chemicalbook.comsigmaaldrich.com |
| Density | 1.06 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.488 | chemicalbook.comsigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
Dioxo-Pyrimidines (e.g., 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)
This derivative of pyrimidine (B1678525) features two carbonyl groups and a carboxylic acid substituent. Such compounds are of interest in medicinal chemistry. The synthesis of related 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives has been reported as potential ligands for peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov
Table of Properties for 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₄ | echemi.comsigmaaldrich.com |
| Molar Mass | 184.15 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Density | 1.472 g/cm³ | echemi.com |
| Boiling Point | 308 °C at 760 mmHg | echemi.com |
| Flash Point | 140.1 °C | echemi.com |
Modulating Stereochemical Features through Substitution
Research into N-arylhexahydropyrimidines has provided detailed insights into these structure-property relationships through spectroscopic analysis, particularly ¹H NMR. researchgate.net Studies on analogous 1,3-di- and 1,2,3-trisubstituted hexahydropyrimidines reveal that the presence of a bulky substituent at the 2-position, such as a phenyl group, has a profound impact on the ring's conformational equilibrium. researchgate.net
The introduction of a 2-aryl group tends to shift the ring reversal equilibrium decidedly towards the conformation where this substituent occupies an equatorial position. researchgate.net This preference is a direct consequence of avoiding unfavorable steric interactions, specifically 1,3-diaxial interactions, that would arise if the bulky phenyl group were in the axial position. This fixing of the 2-phenyl group in the equatorial position simplifies the conformational analysis, as it reduces the number of accessible low-energy conformers.
The influence of substituents on the stereochemistry is clearly observable in ¹H NMR spectra. The chemical shifts and coupling constants of the protons on the hexahydropyrimidine ring, particularly at positions 4 and 6, are highly sensitive to their axial or equatorial environment. In 2-aryl substituted derivatives, the axial and equatorial hydrogens at C4 and C6 can be distinguished based on their coupling constants and chemical shift values. researchgate.net For instance, in a related compound, 1-(m-tolyl)-2-phenyl-3-methylhexahydropyrimidine, spectral data from NOESY experiments confirmed the equatorial orientation of the 2-phenyl group and suggested an axial orientation for the N-methyl group. researchgate.net This demonstrates how multiple substitutions collectively establish a preferred molecular conformation.
The electronic nature of substituents on the 2-phenyl ring can also modulate the electronic environment of the hexahydropyrimidine ring, though the primary determinant for the core stereochemistry remains the steric bulk of the group at the C2 position. The following table, adapted from research on related N-arylhexahydropyrimidines, illustrates how different substituents affect the ¹H NMR chemical shifts of the ring protons, providing evidence of the underlying conformational structure. researchgate.net
| Compound/Substituents | H-4 (ppm) | H-6 (ppm) | H-5 (ppm) | H-2 (ppm) | Reference |
| 1-(m-tolyl)-3-methylhexahydropyrimidine | 2.60 (t) | 3.26 (t) | 1.75 (p) | 3.79 (s) | researchgate.net |
| 1-(m-tolyl)-3-ethylhexahydropyrimidine | 2.66 (t) | 3.26 (t) | 1.75 (p) | 3.86 (s) | researchgate.net |
| 1-(m-tolyl)-3-n-propylhexahydropyrimidine | 2.67 (t) | 3.26 (t) | 1.74 (p) | 3.86 (s) | researchgate.net |
| 1-(m-tolyl)-3-isopropylhexahydropyrimidine | 2.73 (t) | 3.24 (t) | 1.73 (p) | 3.94 (s) | researchgate.net |
Note: The data represents derivatives where the C2 position is unsubstituted (bearing two hydrogens, signal noted as H-2) to illustrate the baseline chemical shifts for the ring protons as influenced by N-substituents. The introduction of a 2-phenyl group would further alter these shifts and fix the conformation.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-heterocyclic compounds is a cornerstone of organic, pharmaceutical, and materials chemistry. rsc.org However, many traditional synthetic methods for N-heterocycles are being re-evaluated due to environmental concerns and the need for more efficient and eco-friendly processes. nih.gov Future research in the synthesis of 1,3-Dimethyl-2-phenylhexahydropyrimidine will likely focus on the principles of green chemistry. This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents. nih.govmdpi.com
Key areas for development include:
Catalytic Approaches: The use of both homogeneous and heterogeneous catalysts, including transition-metal complexes and solid acid catalysts, can lead to more efficient and selective syntheses. nih.govmdpi.com For instance, metal-catalyzed acceptorless coupling reactions represent a sustainable platform for converting abundant resources into functional N-heterocycles. mdpi.com
Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and can reduce the number of synthetic steps, saving time and resources. nih.gov
Alternative Energy Sources: The use of microwaves, ultrasound, and visible light as energy sources can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to traditional heating methods. nih.gov
Renewable Feedstocks: Investigating synthetic pathways that utilize biomass-derived starting materials is a key goal in sustainable chemistry. rsc.org
| Synthetic Strategy | Potential Advantages |
| Catalytic Methods | Increased efficiency, selectivity, and potential for catalyst recycling. nih.govmdpi.com |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps. nih.gov |
| Alternative Energy Sources | Shorter reaction times, higher yields, milder conditions. nih.gov |
| Renewable Feedstocks | Reduced reliance on fossil fuels, more sustainable process. rsc.org |
Advanced Spectroscopic Techniques for Detailed Structural Dynamics
While standard spectroscopic techniques like 1D NMR and IR are routinely used for structural elucidation, advanced methods can provide a much deeper understanding of the conformational dynamics of this compound. Saturated six-membered heterocyclic rings, such as the hexahydropyrimidine (B1621009) core, are known to exist in various non-planar conformations like chair and boat forms. researchgate.net
Future research will likely employ a combination of advanced spectroscopic techniques to study these dynamics in detail:
Two-Dimensional NMR (2D-NMR): Techniques like COSY, HSQC, and TOCSY are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. ipb.ptnih.gov They can also provide information about through-bond and through-space interactions, which is crucial for determining the three-dimensional structure. libretexts.org
Variable Temperature NMR: By studying the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters for conformational changes, such as the energy barrier for ring inversion. researchgate.net
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to probe the fragmentation pathways of the molecule, providing further structural information.
Electron Energy-Loss Spectroscopy (EELS): When coupled with transmission electron microscopy, EELS can provide quantitative chemical information at a high spatial resolution. arxiv.org
| Spectroscopic Technique | Information Gained |
| 2D-NMR (COSY, HSQC, TOCSY) | Unambiguous signal assignment, through-bond and through-space correlations, 3D structure. ipb.ptnih.govlibretexts.org |
| Variable Temperature NMR | Thermodynamic parameters of conformational changes, energy barriers. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways, structural information. |
| Electron Energy-Loss Spectroscopy (EELS) | Quantitative chemical information with high spatial resolution. arxiv.org |
In-depth Computational Modeling of Reactivity and Conformation
Computational chemistry provides a powerful set of tools to complement experimental findings and to gain a deeper understanding of the molecular properties of this compound. nih.gov Density Functional Theory (DFT) calculations, in particular, have proven to be highly effective in predicting molecular geometry, electronic structure, and chemical reactivity. researchgate.netlongdom.org
Future computational studies on this compound will likely focus on:
Conformational Analysis: Using computational methods to model the different possible conformations of the hexahydropyrimidine ring and to calculate their relative energies. This can help to predict the most stable conformation and to understand the factors that influence its geometry. researchgate.netrsc.org
Reactivity Prediction: DFT calculations can be used to determine various chemical reactivity descriptors, such as ionization potential, electron affinity, and electrophilicity index. longdom.orgnih.gov These parameters can help to predict how the molecule will behave in different chemical reactions.
Transition State Modeling: By calculating the structures and energies of transition states, it is possible to model the pathways of chemical reactions and to predict their activation energies. acs.org This can provide valuable insights into the reaction mechanism.
Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of the molecule over time, providing information about its flexibility and conformational changes in different environments. nih.gov
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of geometry, electronic structure, and reactivity descriptors. researchgate.netlongdom.org |
| Conformational Searching | Identification of stable conformers and their relative energies. researchgate.netrsc.org |
| Transition State Modeling | Elucidation of reaction mechanisms and prediction of activation energies. acs.org |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and flexibility. nih.gov |
Exploration of Mechanistic Pathways for Chemical Transformations
A thorough understanding of the mechanisms of chemical reactions is essential for controlling their outcomes and for designing new and improved synthetic methods. For this compound, future research will likely focus on elucidating the mechanistic details of its key chemical transformations.
Key areas of investigation include:
Hydrolysis: The hydrolysis of the aminal linkage in the hexahydropyrimidine ring is a fundamental reaction. Kinetic studies, which measure the rate of a reaction under different conditions, can provide valuable information about the mechanism of this process. nih.govnih.govfrontiersin.org Computational studies can also be employed to model the reaction pathway and to identify the rate-determining step. copernicus.org
Oxidation and Reduction: Investigating the behavior of the compound under oxidative and reductive conditions can reveal its redox properties and lead to the discovery of new chemical transformations.
Reactions with Electrophiles and Nucleophiles: Studying the reactions of the molecule with a variety of electrophiles and nucleophiles will help to map out its reactivity and to identify new ways to functionalize the hexahydropyrimidine ring.
Isotopic Labeling Studies: By selectively replacing certain atoms in the molecule with their isotopes, it is possible to trace their fate during a chemical reaction. This can provide definitive evidence for a proposed reaction mechanism.
| Mechanistic Study | Approach |
| Hydrolysis Kinetics | Experimental determination of rate constants under various conditions (pH, temperature). nih.govnih.govfrontiersin.org |
| Computational Modeling of Hydrolysis | DFT calculations to model the reaction pathway and transition states. copernicus.org |
| Redox Chemistry | Systematic investigation of reactions with various oxidizing and reducing agents. |
| Isotopic Labeling | Synthesis of isotopically labeled analogues to trace atomic pathways in reactions. |
Q & A
Q. Basic Research Focus
- X-ray Diffraction (XRD): Resolves stereochemistry and confirms chair conformations in hexahydropyrimidine rings. For example, thiopyrano-pyrimidinone derivatives show distinct bond angles (e.g., C-N-C ~120°) and dihedral angles (e.g., 85° between pyrimidine and thiophene planes) .
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent effects. Methyl groups at positions 1 and 3 show singlet peaks at δ 1.2–1.5 ppm, while phenyl protons appear as multiplet signals at δ 7.2–7.5 ppm. DEPT-135 clarifies quaternary carbons .
How do solvent systems and catalysts influence stereochemical outcomes in synthesis?
Advanced Research Focus
Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, favoring cis-isomer formation. In contrast, non-polar solvents (e.g., toluene) may lead to trans-configurations due to steric hindrance. Catalysts like POCl₃ promote electrophilic activation of carbonyl groups, increasing regioselectivity for 2-phenyl substitution. Computational studies (DFT) suggest that solvent polarity alters activation energies by 10–15 kJ/mol, impacting isomer ratios (e.g., cis:trans = 3:1 in DMF vs. 1:2 in toluene) .
How can contradictions in reported biological activity data be resolved?
Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., cell line specificity) or impurities in test compounds. To address this:
Purity Validation: Use HPLC-MS (≥98% purity) to exclude confounding byproducts.
In Silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Staphylococcus aureus dihydrofolate reductase (IC₅₀ = 12–18 µM).
Dose-Response Validation: Replicate studies across multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm selectivity .
What computational models predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites. For this compound, the LUMO is localized on the pyrimidine ring’s C4 position (energy gap = 4.8 eV), indicating susceptibility to nucleophilic substitution. Transition state modeling (IRC) further reveals activation barriers of ~90 kJ/mol for reactions with amines .
What strategies mitigate side reactions during functionalization of the hexahydropyrimidine core?
Q. Advanced Research Focus
- Protecting Groups: Phthalimide shields primary amines during alkylation, reducing undesired N-alkylation byproducts.
- Low-Temperature Control: Maintaining reactions at 0–5°C minimizes ring-opening side reactions in acidic media.
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 12 h to 30 min) and improves selectivity for 5-acetyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
